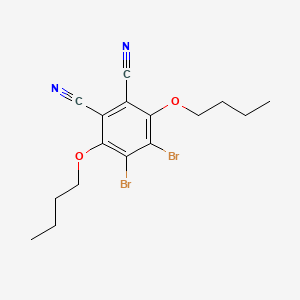

1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy-

Description

Properties

IUPAC Name |

4,5-dibromo-3,6-dibutoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Br2N2O2/c1-3-5-7-21-15-11(9-19)12(10-20)16(14(18)13(15)17)22-8-6-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAHMAILBWIUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C(=C1C#N)C#N)OCCCC)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579319 | |

| Record name | 4,5-Dibromo-3,6-dibutoxybenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288303-40-2 | |

| Record name | 4,5-Dibromo-3,6-dibutoxybenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,2-benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- typically involves the bromination and butoxylation of 1,2-benzenedicarbonitrile. The reaction conditions often include the use of bromine or bromine-containing reagents and butanol in the presence of a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Hydrolysis: The butoxy groups can be hydrolyzed to form corresponding alcohols and acids.

Common reagents used in these reactions include halogenating agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

Medicine: Research into its potential use in drug development and as a pharmacological agent.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,2-Benzenedicarbonitrile Derivatives

Compound A : 1,2-Benzenedicarbonitrile, 4,5-Diethoxy-3-Fluoro-

- CAS No.: 474554-45-5

- Substituents : Ethoxy (-OC₂H₅) at 4,5-positions; fluorine at 3-position.

- Applications : Intermediate in pharmaceuticals and agrochemicals. Fluorine enhances metabolic stability, while ethoxy groups reduce steric hindrance compared to butoxy .

Compound B : 1,3-Benzenedicarbonitrile, 2,4,5,6-Tetrachloro- (Chlorothalonil)

- CAS No.: 1897-45-6 (common name: Chlorothalonil)

- Substituents : Chlorine at 2,4,5,6-positions; nitriles at 1,3-positions.

- Applications : Broad-spectrum fungicide. Chlorine atoms increase electrophilicity and bioactivity compared to bromine, but raise environmental persistence concerns .

Compound C : 1,2-Benzenedicarbonitrile, 4-(Octafluoropentoxy)

- CAS No.: 121068-03-9

- Substituents : Fluorinated alkyl chain (-O-C₅H₂F₈) at 4-position.

- Applications : Fluorination improves thermal stability and resistance to hydrolysis, making it suitable for high-performance materials in electronics or coatings .

Compound D : 4,5-Dichloro-3,6-Dihydroxyphthalonitrile

- CAS No.: N/A (DDQ byproduct)

- Substituents : Chlorine at 4,5-positions; hydroxyl (-OH) at 3,6-positions.

- Applications: Pharmaceutical impurity; hydroxyl groups increase polarity, reducing solubility in non-polar solvents compared to alkoxy-substituted analogs .

Structural and Functional Comparison

| Parameter | Main Compound | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|---|

| Substituents | Br, -OC₄H₉ | F, -OC₂H₅ | Cl (4x) | -O-C₅H₂F₈ | Cl, -OH |

| Molecular Weight | 430.134 | ~300 (estimated) | 265.91 | 364.2 | ~245 (estimated) |

| Reactivity | High (Br is polarizable) | Moderate (F is electron-withdrawing) | High (Cl is electronegative) | Low (fluorine stabilizes) | Moderate (OH is nucleophilic) |

| Solubility | Lipophilic (butoxy) | Moderate (ethoxy) | Low (chlorine) | Very low (fluorinated chain) | Polar (hydroxyl) |

| Primary Applications | Macrocycle synthesis | Pharmaceuticals | Agrochemicals | Specialty materials | Pharmaceutical impurities |

Key Research Findings

- Electronic Effects : Bromine in the main compound facilitates nucleophilic aromatic substitution, whereas chlorine in Compound B enhances electrophilic attack in fungicidal activity .

- Steric Effects : Butoxy groups in the main compound hinder π-stacking interactions, unlike the smaller ethoxy groups in Compound A, which allow tighter molecular packing .

Biological Activity

1,2-Benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- (CAS Number: 288303-40-2) is a synthetic organic compound characterized by its molecular formula . This compound is notable for its structural modifications that include bromine and butoxy substituents, which influence its biological activity and potential applications in various fields such as medicine and materials science.

Synthesis

The synthesis of this compound typically involves bromination and butoxylation of 1,2-benzenedicarbonitrile. The process generally requires the use of bromine or bromine-containing reagents along with butanol in the presence of a catalyst to achieve optimal yields and purity.

Biological Activity

The biological activity of 1,2-benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy- has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action.

The compound's biological effects are attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the bromine atoms may enhance the compound's reactivity with biological molecules such as enzymes or receptors. This interaction can lead to various pharmacological effects depending on the target pathway involved.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives of benzenedicarbonitriles, including dibromo-substituted compounds. Results indicated that these compounds exhibited significant inhibition against a range of bacterial strains, highlighting their potential as antibacterial agents.

- Cytotoxicity Assays : In vitro cytotoxicity tests conducted on cancer cell lines demonstrated that 1,2-benzenedicarbonitrile derivatives could induce apoptosis in certain cancer types. The mechanism was linked to the activation of caspase pathways, suggesting a potential role in cancer therapy .

- Neuroprotective Effects : Preliminary research showed that some derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative disease treatments.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotection | Protects against oxidative stress |

Comparative Analysis

To understand the unique properties of 1,2-benzenedicarbonitrile, 4,5-dibromo-3,6-dibutoxy-, it can be compared with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2-Benzenedicarbonitrile | No bromine or butoxy groups | Limited biological activity |

| 4,5-Dibromo-1,2-benzenedicarbonitrile | Only bromine substituents | Moderate antimicrobial properties |

| 3,6-Dibutoxy-1,2-benzenedicarbonitrile | Only butoxy substituents | Potential neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.